Methyl 6-bromo-5-ethylbenzofuran-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-bromo-5-ethylbenzofuran-4-carboxylate is a chemical compound with the molecular formula C12H11BrO3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-5-ethylbenzofuran-4-carboxylate typically involves the bromination of 5-ethylbenzofuran-4-carboxylic acid followed by esterification with methanol. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst, and the esterification process may require an acid catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-bromo-5-ethylbenzofuran-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 5-ethylbenzofuran-4-carboxylate.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 6-bromo-5-ethylbenzofuran-4-carboxylic acid.
Reduction: Formation of 5-ethylbenzofuran-4-carboxylate.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 6-bromo-5-ethylbenzofuran-4-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Methyl 6-bromo-5-ethylbenzofuran-4-carboxylate and its derivatives involves interactions with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit enzymes involved in viral replication, making them potential antiviral agents. Additionally, they can interact with cellular receptors and signaling pathways to exert anticancer and antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 6-bromo-2-methylbenzofuran-4-carboxylate
- Ethyl 6-bromo-5-methylbenzofuran-4-carboxylate
- Methyl 5-ethylbenzofuran-4-carboxylate
Uniqueness
Methyl 6-bromo-5-ethylbenzofuran-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the ethyl group at specific positions on the benzofuran ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C12H11BrO3 |
---|---|
Molekulargewicht |
283.12 g/mol |
IUPAC-Name |
methyl 6-bromo-5-ethyl-1-benzofuran-4-carboxylate |
InChI |
InChI=1S/C12H11BrO3/c1-3-7-9(13)6-10-8(4-5-16-10)11(7)12(14)15-2/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
GORUYNZYBDJIKF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C2C(=C1C(=O)OC)C=CO2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.